2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid
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Overview
Description
2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid is a useful research compound. Its molecular formula is C14H19NO5 and its molecular weight is 281.30 g/mol. The purity is usually 95%.
The exact mass of the compound 2-((t-Butoxycarbonyl)amino)-3-phenoxypropanoic acid (Boc-DL-Ser(Ph)-OH) is 281.12632271 g/mol and the complexity rating of the compound is 331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Amino Acid Protection
The N-tert-butoxycarbonyl (Boc) group is paramount in the field of peptide synthesis, as it serves as a protective group for amino acids, preventing unwanted reactions and racemization during synthesis. The Boc moiety is particularly significant for its stability under catalytic hydrogenation and resistance to nucleophilic and basic attacks, making it an ideal protecting group in the synthesis of multifunctional targets (Heydari et al., 2007). Additionally, Boc-protected amino acids, including Boc-Ser-OH, can be efficiently transformed into their free amine counterparts, which are useful in Merrifield's solid-phase peptide synthesis (Keller et al., 2003).
Synthesis of Neoglycopeptides
Boc-DL-Ser(Ph)-OH and related compounds have been utilized in the synthesis of neoglycopeptides. These peptides serve as mimics of natural glycopeptides, offering significant potential in studying protein-carbohydrate interactions crucial in various biological processes. The chemoselective reaction of reducing sugars with peptides containing N-alkylaminooxy side chains, such as those derived from Boc-Ser-OH, allows for the creation of glycoconjugates structurally akin to natural counterparts (Carrasco et al., 2006).
Green Chemistry Approaches
Boc-DL-Ser(Ph)-OH is also relevant in more environmentally friendly approaches in chemistry. For instance, catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water has been reported, emphasizing the importance of Boc derivatives in achieving high selectivity and purity in chemical reactions without the need for harsh conditions or toxic catalysts (Chankeshwara & Chakraborti, 2006).
Synthesis of Modified Peptides and Heterocyclic Derivatives
The Boc group is instrumental in synthesizing modified peptides and biologically active heterocyclic derivatives. Terminal tert-butyloxycarbonyl (Boc) protected hydrazino acids, for example, are synthesized using Boc derivatives as intermediates, demonstrating the versatility of Boc-DL-Ser(Ph)-OH in creating a diverse range of biologically relevant molecules (Baburaj & Thambidurai, 2012).
Mechanism of Action
Target of Action
The primary target of 2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and the division cycle.
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme. This interaction can lead to changes in the enzyme’s activity, potentially influencing various cellular processes . .
Result of Action
It is known that the compound can influence the activity of its target enzyme, potentially affecting various cellular processes .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s effectiveness can be affected by the pH and temperature of its environment . Additionally, the presence of other molecules can also influence the compound’s action .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenoxypropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-19-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJIBFIPECEVPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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